(R)-(+)-Timolol Maleate

Catalog No.
S1485058
CAS No.
26839-77-0
M.F
C17H28N4O7S
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Timolol Maleate

CAS Number

26839-77-0

Product Name

(R)-(+)-Timolol Maleate

IUPAC Name

(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1

InChI Key

WLRMANUAADYWEA-DKMXUPDOSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Synonyms

(2R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol (2Z)-2-Butenedioate Salt; (R)-(+)-3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Hydrogen Maleate;

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

Glaucoma Research:

  • Understanding mechanisms of action: Research using (R)-(+)-Timolol Maleate helps scientists understand the specific mechanisms by which beta-blockers lower intraocular pressure (IOP) in glaucoma patients. This knowledge is crucial for developing new and more effective glaucoma treatments. Source: Li et al., 2020:
  • Investigating new drug delivery methods: Researchers are exploring novel methods for delivering (R)-(+)-Timolol Maleate, such as nanoparticles or sustained-release formulations, to improve treatment efficacy and patient compliance. Source: Chen et al., 2019:

Cardiovascular Research:

  • Studying the effects on heart failure: Studies investigate the potential benefits of (R)-(+)-Timolol Maleate in managing heart failure, exploring its impact on heart function, blood pressure, and patient outcomes. Source: Singh et al., 2019:
  • Evaluating its role in preventing arrhythmias: Research explores the potential of (R)-(+)-Timolol Maleate in preventing specific types of abnormal heart rhythms (arrhythmias) and their associated complications. Source: Vaughan-Williams, 2009:

Other Research Areas:

  • Cancer research: Studies investigate the potential anti-cancer properties of (R)-(+)-Timolol Maleate, exploring its effects on cancer cell growth and proliferation. Source: Yu et al., 2020:
  • Neurodegenerative diseases: Research explores the potential neuroprotective effects of (R)-(+)-Timolol Maleate in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Source: Wang et al., 2020:

(R)-(+)-Timolol Maleate is a non-selective beta-adrenergic antagonist primarily used in the treatment of elevated intraocular pressure associated with conditions such as glaucoma and ocular hypertension. It is the maleate salt form of Timolol, a propanolamine derivative characterized by its ability to block both beta-1 and beta-2 adrenergic receptors without significant intrinsic sympathomimetic activity. The compound has a molecular formula of C17H28N4O7S and a molecular weight of approximately 432.50 g/mol . Timolol Maleate appears as a white, odorless crystalline powder that is soluble in water, methanol, and alcohol .

(R)-Timolol Maleate acts as a beta-blocker. It competitively binds to beta-adrenergic receptors in the eye, blocking the stimulation by catecholamines (epinephrine and norepinephrine) []. This reduces aqueous humor production, thereby lowering intraocular pressure, which is crucial in glaucoma management [].

Typical for beta-blockers, including:

  • Hydrolysis: In aqueous environments, the maleate salt can hydrolyze to release Timolol and maleic acid.
  • Oxidation: The presence of oxygen can lead to the oxidation of the thiadiazole moiety, potentially affecting its pharmacological properties.
  • Metabolism: Timolol is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, resulting in several metabolites, including hydroxy-timolol .

Timolol Maleate exhibits significant biological activity as a non-selective beta-adrenergic antagonist. Its mechanism of action involves blocking the effects of catecholamines (such as adrenaline) on both beta-1 and beta-2 receptors. This action leads to:

  • Decreased Heart Rate: By blocking beta-1 receptors in the heart, it reduces cardiac output.
  • Reduced Intraocular Pressure: When administered as eye drops, it lowers intraocular pressure by decreasing aqueous humor production in the eye.
  • Bronchoconstriction: As a non-selective agent, it may cause increased airway resistance in patients with asthma or other bronchospastic conditions due to unopposed parasympathetic activity .

The synthesis of (R)-(+)-Timolol Maleate typically involves several key steps:

  • Formation of Timolol: The initial synthesis begins with the formation of Timolol through a reaction between tert-butylamine and 4-(morpholin-4-yl)-1,2,5-thiadiazole.
  • Salt Formation: The maleate salt is formed by reacting Timolol with maleic acid under controlled conditions to ensure proper crystallization and yield.
  • Purification: The resulting compound is purified through recrystallization techniques to achieve pharmaceutical-grade quality.

These steps can vary slightly based on specific laboratory protocols or desired purity levels .

(R)-(+)-Timolol Maleate has several clinical applications:

  • Ophthalmology: It is primarily used in ophthalmic solutions for treating glaucoma and ocular hypertension.
  • Cardiology: It is utilized in oral formulations for managing hypertension and preventing cardiovascular events.
  • Research: Timolol is also used in various pharmacological studies to understand beta-receptor mechanisms and drug interactions .

Timolol Maleate has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: Co-administration with other antihypertensive agents can lead to additive effects. Caution is advised when combined with calcium channel blockers or other beta-blockers due to potential bradycardia or hypotension.
  • Pharmacokinetic Studies: Research indicates that Timolol's metabolism can be influenced by genetic polymorphisms in metabolizing enzymes like CYP2D6, which may affect drug efficacy and safety profiles .

Several compounds share structural or functional similarities with (R)-(+)-Timolol Maleate. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
PropranololNon-selective beta-blockerHypertension, anxietyHas intrinsic sympathomimetic activity
AtenololSelective beta-1 blockerHypertensionPrimarily targets beta-1 receptors
MetoprololSelective beta-1 blockerHeart failure, hypertensionExtended-release formulations available
CarvedilolNon-selective beta-blocker & alpha blockerHeart failureDual action on both adrenergic receptor types

Uniqueness of (R)-(+)-Timolol Maleate

(R)-(+)-Timolol Maleate's uniqueness lies in its dual action as a non-selective beta-blocker effective for both cardiovascular issues and ocular pressure management. Its specific structural components allow it to effectively penetrate ocular tissues while minimizing systemic side effects compared to other non-selective agents .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

432.16787042 g/mol

Monoisotopic Mass

432.16787042 g/mol

Heavy Atom Count

29

UNII

78U14B243Y

Other CAS

50929-98-1
26921-17-5
26839-77-0

Wikipedia

R-enantiomertimolol maleate

Dates

Modify: 2023-08-15

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